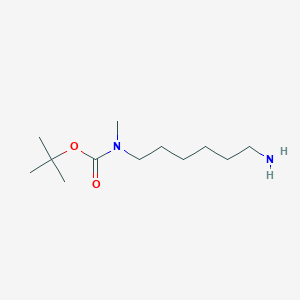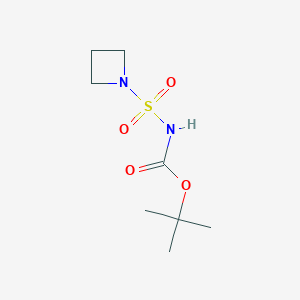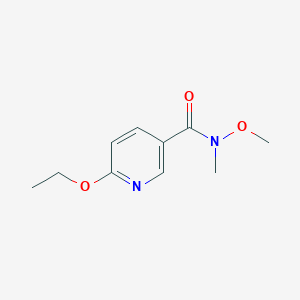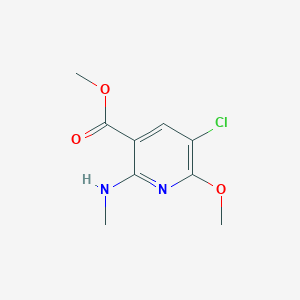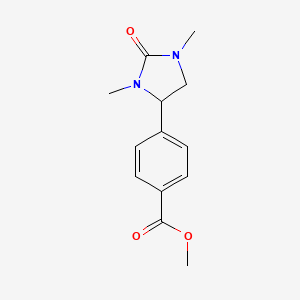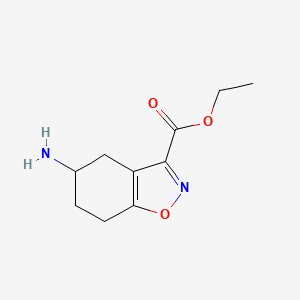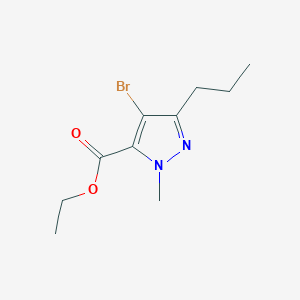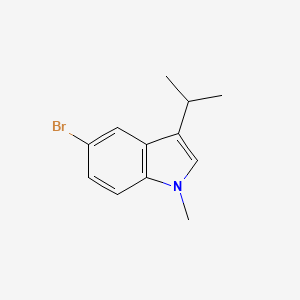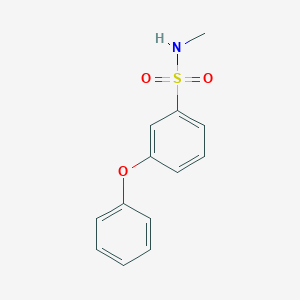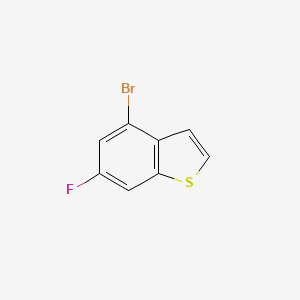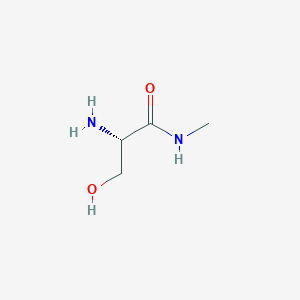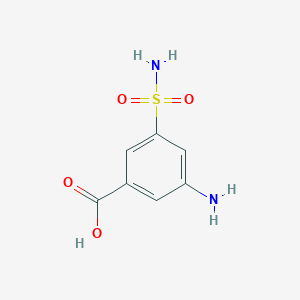
3-Amino-5-sulfamoylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C13H12N2O5S. It is a derivative of benzoic acid and contains both amino and sulfamoyl functional groups. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-sulfamoylbenzoic acid typically involves the reduction of corresponding 3-acylamino-5-sulfamoyl-benzoic acids. The process includes substituting the sulfamoyl group with a protective group and subsequently splitting off the protective group . Another method involves the condensation-dehydration reaction of 3-amino-4-phenoxy-5-sulfonylaminobenzoic acid with n-butanal in the presence of a boron trihalide ether catalyst, followed by hydrogenation using palladium carbon .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The methods are designed to be efficient, with high yields and minimal by-products. The use of catalysts and protective groups ensures the stability and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfamoyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium carbon, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted benzoic acids. These products have various applications in medicinal chemistry and industrial processes.
Applications De Recherche Scientifique
3-Amino-5-sulfamoylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: It is a key intermediate in the synthesis of diuretic drugs like bumetanide and furosemide
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets and pathways. In medicinal applications, it acts as an inhibitor of the Na+, K+, Cl− cotransport system, leading to increased excretion of water, sodium, and chloride ions . This mechanism is crucial for its diuretic effects in drugs like bumetanide and furosemide.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furosemide: Another diuretic with a similar structure but different substituents.
Torasemide: A nonacidic loop diuretic with a longer half-life and higher bioavailability.
Azosemide: A loop diuretic with a different mechanism of action.
Uniqueness
3-Amino-5-sulfamoylbenzoic acid is unique due to its specific functional groups that allow for diverse chemical reactions and applications. Its ability to inhibit the Na+, K+, Cl− cotransport system makes it a valuable compound in medicinal chemistry, particularly in the development of diuretic drugs.
Propriétés
Formule moléculaire |
C7H8N2O4S |
|---|---|
Poids moléculaire |
216.22 g/mol |
Nom IUPAC |
3-amino-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C7H8N2O4S/c8-5-1-4(7(10)11)2-6(3-5)14(9,12)13/h1-3H,8H2,(H,10,11)(H2,9,12,13) |
Clé InChI |
ZFQWZHGDRRHUBY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1N)S(=O)(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


